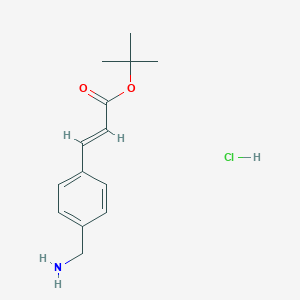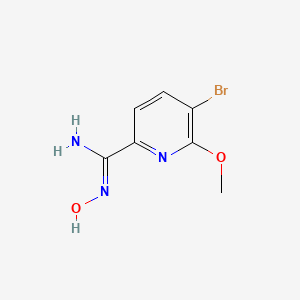
5-Bromo-N-hydroxy-6-methoxypicolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-hydroxy-6-methoxypicolinimidamide is a chemical compound with the molecular formula C7H8BrN3O2 It is a derivative of picolinamide, featuring a bromine atom at the 5-position, a hydroxy group at the N-position, and a methoxy group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxy-6-methoxypicolinimidamide typically involves the bromination of a suitable picolinamide precursor, followed by the introduction of hydroxy and methoxy groups. One common synthetic route includes:
Bromination: The starting material, 6-methoxypicolinimidamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Hydroxylation: The brominated intermediate is then treated with a hydroxylating agent, such as hydroxylamine, under controlled conditions to introduce the hydroxy group at the N-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromo-N-hydroxy-6-methoxypicolinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of new derivatives with substituted nucleophiles.
科学的研究の応用
5-Bromo-N-hydroxy-6-methoxypicolinimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-N-hydroxy-6-methoxypicolinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
5-Bromo-N-hydroxy-6-methylpicolinimidamide: Similar structure but with a methyl group instead of a methoxy group.
5-Bromo-6-methoxypicolinimidamide: Lacks the hydroxy group at the N-position.
6-Methoxypicolinimidamide: Lacks both the bromine and hydroxy groups.
Uniqueness
5-Bromo-N-hydroxy-6-methoxypicolinimidamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
分子式 |
C7H8BrN3O2 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
5-bromo-N'-hydroxy-6-methoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O2/c1-13-7-4(8)2-3-5(10-7)6(9)11-12/h2-3,12H,1H3,(H2,9,11) |
InChIキー |
KJGKZWIFCQSQJM-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(C=CC(=N1)/C(=N/O)/N)Br |
正規SMILES |
COC1=C(C=CC(=N1)C(=NO)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)

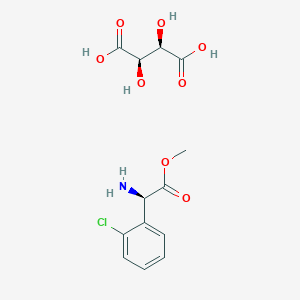
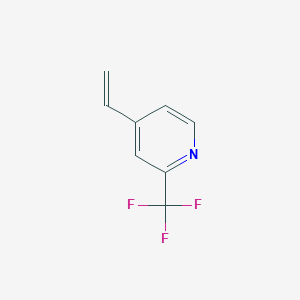

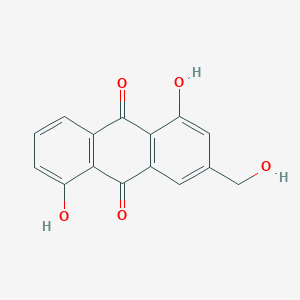
![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
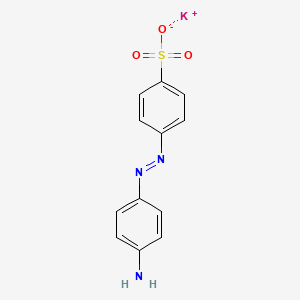
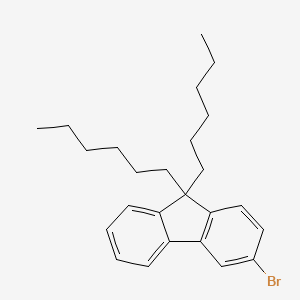
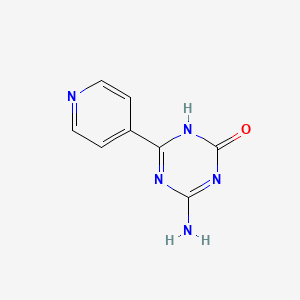

![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
